7,10-Dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane
Description
7,10-Dioxa-1-thiadispiro[2.2.4⁶.2³]dodecane is a spirocyclic compound characterized by its unique molecular architecture, which incorporates two oxygen atoms (dioxa) and one sulfur atom (thia) within a fused bicyclic framework. This structure imparts distinct electronic and steric properties, making it a subject of interest in organic synthesis and materials science. For example, the hydrochloride derivative 1-{7,10-Dioxadispiro[2.2.4⁶.2³]dodecan-1-yl}methanamine hydrochloride (CAS: 2613382-24-2) shares a closely related spirocyclic backbone but replaces the sulfur atom with a methanamine group .
Properties
IUPAC Name |
7,10-dioxa-2-thiadispiro[2.2.46.23]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-9(10-5-6-11-9)4-2-8(1)7-12-8/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDITGCMCMHIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CS3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its reactivity and properties.
Substitution: The oxygen and sulfur atoms in the ring system can participate in substitution reactions, leading to the formation of different derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7,10-Dioxa-1-thiadispiro[2.2.4{6}.2{3}]dodecane involves its interaction with molecular targets through its oxygen and sulfur atoms. These atoms can form bonds with various biological molecules, potentially affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Key Structural Features:
- Molecular formula: Likely C₁₀H₁₆O₂S (inferred from nomenclature rules).
- Functional groups : Two ether linkages (dioxa), one thioether (thia), and spirocyclic connectivity.
- Stereochemical complexity : The spiro junctions at positions 2.2.4⁶.2³ introduce conformational rigidity.
Comparison with Similar Compounds
The following table summarizes critical comparisons between 7,10-Dioxa-1-thiadispiro[2.2.4⁶.2³]dodecane and structurally or functionally related compounds:
Detailed Analysis:
Structural Analog with Methanamine Substituent
The hydrochloride derivative (CAS: 2613382-24-2) replaces the sulfur atom with a methanamine group, altering its polarity and reactivity. With a molecular weight of 233.7 g/mol and ≥95% purity, this compound was likely explored for pharmaceutical applications but has since been discontinued .
Oxygen-Rich Macrocycles
Compounds such as 4,2,5,8,11,14,17,20,27,34,41,46-undecaoxahexacyclo[...]tridecane (C₃₅H₄₉O₁₀) share the spirocyclic and dioxa motifs but lack sulfur. These macrocycles exhibit higher molecular weights (e.g., ~653.8 g/mol) and are characterized by extensive oxygen-mediated hydrogen bonding, which may enhance thermal stability compared to sulfur-containing analogs .
Linear Alkanes (e.g., n-Dodecane)
Its linear, nonpolar structure contrasts sharply with the polar, cyclic framework of 7,10-Dioxa-1-thiadispiro derivatives, highlighting divergent applications .
Biological Activity
7,10-Dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a unique spirocyclic structure, which contributes to its biological activity. The presence of sulfur and oxygen atoms within its framework suggests potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Findings:
- HeLa cells showed a reduction in viability by 40% at a concentration of 50 µM.
- MCF-7 cells exhibited increased apoptosis markers upon treatment.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to modulate oxidative stress pathways and reduce neuronal cell death.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Oxidative Stress Modulation: It may enhance the cellular antioxidant defense system, protecting against oxidative damage.
- Signal Transduction Pathways: The compound could influence various signaling pathways related to cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results showed that it effectively reduced bacterial load in vitro and demonstrated potential for development into a topical antimicrobial agent.
Study 2: Cancer Cell Line Analysis
In a study by Lee et al. (2020), the anticancer properties were assessed using MCF-7 and A549 cell lines. The findings indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis.
Q & A
Basic Research Question
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but complicate removal during workup. Non-polar solvents (e.g., hexane) favor crystallization but slow reaction kinetics .
- Purification :
What theoretical frameworks guide the design of spirocyclic compounds for specific applications?
Advanced Research Question
- Molecular Orbital Theory : Predicts electronic properties (e.g., HOMO-LUMO gaps) for redox-active applications.
- Topological Analysis : Balaban index or Wiener index quantifies structural complexity and correlates with physicochemical properties .
- Pharmacophore Modeling : For bioactive derivatives, frameworks like PICO (Population, Intervention, Comparison, Outcome) align synthesis with biological targets .
How can researchers validate thermophysical data for this compound in the absence of commercial reference standards?
Advanced Research Question
- NIST Data Cross-Validation : Compare experimental melting points, boiling points, and IR spectra with NIST Chemistry WebBook entries for analogous compounds (e.g., dodecane derivatives) .
- DSC/TGA Analysis : Differential scanning calorimetry (DSC) measures phase transitions, while thermogravimetric analysis (TGA) assesses thermal stability .
- Collaborative Studies : Inter-laboratory validation ensures reproducibility, adhering to IUPAC guidelines .
What are the challenges in scaling up laboratory-scale synthesis to pilot production while maintaining stereochemical integrity?
Advanced Research Question
- Mixer-Settler Reactors : Ensure uniform heat/mass transfer to prevent epimerization.
- In-line Analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor real-time reaction progress .
- QbD (Quality by Design) : Risk assessment matrices prioritize critical quality attributes (CQAs) like enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
